molecular formula C16H18N2O2 B1340500 N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 953731-25-4

N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B1340500
CAS No.: 953731-25-4
M. Wt: 270.33 g/mol
InChI Key: PVCYQELWPPMFQW-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound characterized by the presence of an aminophenyl group and an ethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 4-ethylphenol in the presence of a suitable acylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing the compound’s reactivity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties are advantageous.

Industry: In industrial applications, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance material properties such as strength, flexibility, and thermal stability.

Mechanism of Action

The mechanism by which N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(4-Aminophenyl)-3-(4-ethylphenoxy)propanamide: This compound has a similar structure but with a propanamide backbone instead of an acetamide backbone.

    N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide: This compound features a methyl group instead of an ethyl group on the phenoxy ring.

Uniqueness: N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ethylphenoxy group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCYQELWPPMFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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